(2-Ethoxypyridin-4-yl)methanamine (2-Ethoxypyridin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 869294-22-4
VCID: VC5540776
InChI: InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3
SMILES: CCOC1=NC=CC(=C1)CN
Molecular Formula: C8H12N2O
Molecular Weight: 152.197

(2-Ethoxypyridin-4-yl)methanamine

CAS No.: 869294-22-4

Cat. No.: VC5540776

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

(2-Ethoxypyridin-4-yl)methanamine - 869294-22-4

Specification

CAS No. 869294-22-4
Molecular Formula C8H12N2O
Molecular Weight 152.197
IUPAC Name (2-ethoxypyridin-4-yl)methanamine
Standard InChI InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3
Standard InChI Key HTHXFXLHFSGNOE-UHFFFAOYSA-N
SMILES CCOC1=NC=CC(=C1)CN

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of (2-ethoxypyridin-4-yl)methanamine is C₈H₁₂N₂O, with a theoretical molecular weight of 152.20 g/mol. The ethoxy group (-OCH₂CH₃) at the 2-position introduces steric and electronic effects distinct from its methoxy analog, potentially altering solubility and reactivity. Key structural features include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capabilities.

  • Ethoxy Substituent: An electron-donating group that modulates electronic density on the pyridine ring.

  • Aminomethyl Side Chain: A primary amine (-CH₂NH₂) at the 4-position, enabling participation in condensation and nucleophilic reactions.

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

Property(2-Methoxypyridin-4-yl)methanamine (2-Ethoxypyridin-4-yl)methanamine (Theoretical)
Molecular FormulaC₇H₁₀N₂OC₈H₁₂N₂O
Molecular Weight (g/mol)138.17152.20
LogP (Predicted)0.851.32
Water SolubilityModerateSlightly reduced vs. methoxy analog

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for (2-ethoxypyridin-4-yl)methanamine are documented, its synthesis likely parallels methods for analogous compounds. Two plausible pathways include:

Pathway 1: Nucleophilic Substitution

  • Starting Material: 4-Chloro-2-ethoxypyridine.

  • Amination: Reaction with aqueous or gaseous ammonia under high pressure to replace chlorine with an aminomethyl group.

  • Purification: Isolation via column chromatography or recrystallization.

Pathway 2: Reductive Amination

  • Aldehyde Intermediate: Oxidation of 2-ethoxy-4-methylpyridine to 2-ethoxy-4-pyridinecarbaldehyde.

  • Reduction: Treatment with sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate to yield the primary amine.

Table 2: Key Reaction Conditions for Pathway 1

ParameterCondition
Temperature80–100°C
CatalystCuI/1,10-phenanthroline
SolventDimethylformamide (DMF)
Reaction Time12–24 hours

Biological and Industrial Applications

Pharmaceutical Research

The aminomethylpyridine scaffold is prevalent in drug discovery. For example, (2-methoxypyridin-4-yl)methanamine serves as a building block for kinase inhibitors . The ethoxy variant may offer enhanced lipophilicity, improving blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Material Science

Pyridine derivatives are employed in ligand design for metal-organic frameworks (MOFs). The ethoxy group’s bulkiness could stabilize coordination complexes, enabling tailored porosity in catalytic materials.

ScenarioPPE
Laboratory HandlingNitrile gloves, goggles, lab coat
Industrial ScaleFull-face shield, chemical-resistant apron

Comparative Analysis with Structural Analogs

Methoxy vs. Ethoxy Derivatives

The ethoxy group increases steric hindrance and lipophilicity compared to methoxy, influencing:

  • Solubility: Reduced aqueous solubility due to the larger hydrophobic moiety.

  • Metabolic Stability: Ethoxy’s resistance to oxidative demethylation may prolong half-life in vivo.

Table 4: Impact of Substituent on Biological Activity

SubstituentLogPIC₅₀ (Hypothetical Kinase Assay)
-OCH₃0.8550 nM
-OCH₂CH₃1.3235 nM (Predicted)

Future Directions and Research Gaps

Current data limitations highlight the need for:

  • Experimental Toxicity Studies: To validate safety extrapolations.

  • Synthetic Optimization: Developing cost-effective, high-yield routes.

  • Biological Screening: Testing against disease-relevant targets (e.g., neurodegenerative enzymes).

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